3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Research demonstrates the utility of copper-catalyzed reactions for introducing functional groups into pyridine derivatives, facilitating the synthesis of polyfunctionalized piperidine derivatives with unconventional substitution patterns. Such methodologies could be applicable for synthesizing and modifying compounds similar to the one , highlighting its potential utility in the development of new chemical entities with diverse biological activities (Crotti, Berti, & Pineschi, 2011).
Structural and Theoretical Studies
- The molecular structure and theoretical studies of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, provide insights into the electronic and geometric parameters critical for the activity of such molecules. Such studies, including experimental and theoretical (HF and DFT) analyses, offer a foundation for understanding how structural features influence the chemical and biological properties of compounds including the one of interest (Gumus et al., 2018).
Biological Applications
- Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, suggesting potential applications in materials science for protecting against corrosion. This highlights a non-biological scientific application for piperidine-related compounds, indicating the versatility of such structures in various research domains (Kaya et al., 2016).
Drug Development and Medicinal Chemistry
- The exploration of piperidine derivatives in medicinal chemistry, including their synthesis and pharmacological evaluation for activities such as antiarrhythmic and antihypertensive effects, showcases the potential of compounds with similar structural features in drug discovery and development. This highlights the importance of such compounds in the search for new therapeutic agents with specific pharmacological profiles (Malawska et al., 2002).
Antitumor Activity
- The synthesis and evaluation of bis-indole derivatives, which include pyridine or piperazine links, for their antitumor activity underline the significance of structurally complex molecules in cancer research. These findings suggest potential applications of the discussed compound in developing novel antitumor agents, given its complex structure that could be optimized for interacting with biological targets involved in cancer progression (Andreani et al., 2008).
Mechanism of Action
Target of Action
It is known that compounds containing a 1,2,4-triazole ring, such as this one, often target enzymes involved in the biosynthesis of sterols, particularly the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to interact with their targets by inhibiting the enzyme activity, thereby disrupting the biosynthesis of essential sterols . This results in changes at the cellular level, affecting the integrity and function of cell membranes.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway, given its structural similarity to other 1,2,4-triazole derivatives . By inhibiting key enzymes in this pathway, it can disrupt the production of essential sterols, leading to downstream effects such as altered cell membrane function and potential cell death.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13-4-3-7-17-16(13)22-11-14-5-8-21(9-6-14)10-15-19-18-12-20(15)2/h3-4,7,12,14H,5-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDATXJRSUNAWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.